

structure-activity relationship (SAR) studies of 2,5-Dichloropyrimidin-4-amine derivatives

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Compound of Interest

Compound Name: 2,5-Dichloropyrimidin-4-amine

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Comparative Analysis of 2,5-Dichloropyrimidin-4-amine Derivatives in Kinase Inhibition

A comprehensive guide to the structure-activity relationships, biological evaluation, and experimental protocols for a promising class of therapeutic agents.

The **2,5-dichloropyrimidin-4-amine** scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of potent kinase inhibitors.^[1] The strategic placement of reactive chlorine atoms and an amino group allows for diverse chemical modifications, enabling the fine-tuning of inhibitory activity and selectivity against various kinase targets implicated in diseases such as cancer and inflammatory conditions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **2,5-dichloropyrimidin-4-amine** derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Structure-Activity Relationship (SAR) Insights

The core of the **2,5-dichloropyrimidin-4-amine** can be systematically modified at several key positions to modulate its interaction with the ATP-binding pocket of kinases. The pyrimidine core itself often acts as a hinge-binding motif.^[1]

Substitutions at the C2 and C4 positions of the pyrimidine ring are crucial for determining the potency and selectivity of these inhibitors. For instance, in the development of p21-activated

kinase 4 (PAK4) inhibitors, novel 2,4-diaminopyrimidine derivatives have shown high inhibitory activities, with IC₅₀ values in the nanomolar range.[2] Similarly, the optimization of 2,4-diaminopyrimidine derivatives as MK2 inhibitors has led to compounds with IC₅₀ values as low as 19 nM.[3]

The nature of the substituent at the C4 position significantly influences the binding affinity. Aromatic and heteroaromatic rings are common choices, often forming key interactions with the kinase hinge region. Modifications on these rings can further enhance potency and introduce selectivity. For example, in a series of CDK7 inhibitors, the addition of a sulfone group to the aniline moiety at the C4 position was found to significantly enhance binding affinity.[4]

The C5 position, occupied by a chlorine atom in the parent scaffold, also presents an opportunity for modification. While many potent inhibitors retain the chlorine, its replacement with other small hydrophobic groups can impact selectivity and pharmacokinetic properties.

Comparative Biological Activity

The following tables summarize the in vitro inhibitory activities of various **2,5-dichloropyrimidin-4-amine** and related 2,4-diaminopyrimidine derivatives against different kinase targets.

Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against PAK4[2]

Compound	R1	R2	PAK4 IC ₅₀ (nM)	A549 Cell IC ₅₀ (μM)
A2	H	4-fluorophenyl	18.4	>50
B6	cyclopropyl	4-fluorophenyl	5.9	2.533
B8	cyclopropyl	3,4-difluorophenyl	20.4	10.85

Table 2: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against CDK7[4]

Compound	R1	R2	CDK7 IC50 (nM)
1	H	H	>1000
2	OMe	H	125.3
22	SO ₂ Me	Ac	7.21

Table 3: Inhibitory Activity of Pyrimidine Derivatives against Aurora A Kinase[5]

Compound	R Group	Aurora A IC50 (nM)
1	4-methyl-1H-pyrazol-1-yl	>10000
13	3-(dimethylamino)pyrrolidin-1-yl	140
25	(R)-3-(dimethylamino)pyrrolidin-1-yl (prodrug)	200

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of SAR studies. Below are representative methodologies for key assays.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors.[6]

Materials:

- Kinase of interest (e.g., JAK2, PAK4, CDK7)
- Peptide substrate specific to the kinase
- ATP

- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)
- Test compounds dissolved in DMSO
- Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
- White, flat-bottom 384-well assay plates
- Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
- Assay Plate Preparation: Add 1 µL of the diluted compounds, a DMSO-only control (vehicle), and a known inhibitor (positive control) to the appropriate wells of the 384-well plate.
- Kinase Reaction Mixture: Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the peptide substrate.
- Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.
- Incubation: Gently mix the plate on a shaker and incubate at room temperature for 60 minutes.
- Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.
- Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., A549)
- Cell culture medium and supplements
- 96-well cell culture plates
- Test compounds dissolved in DMSO
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

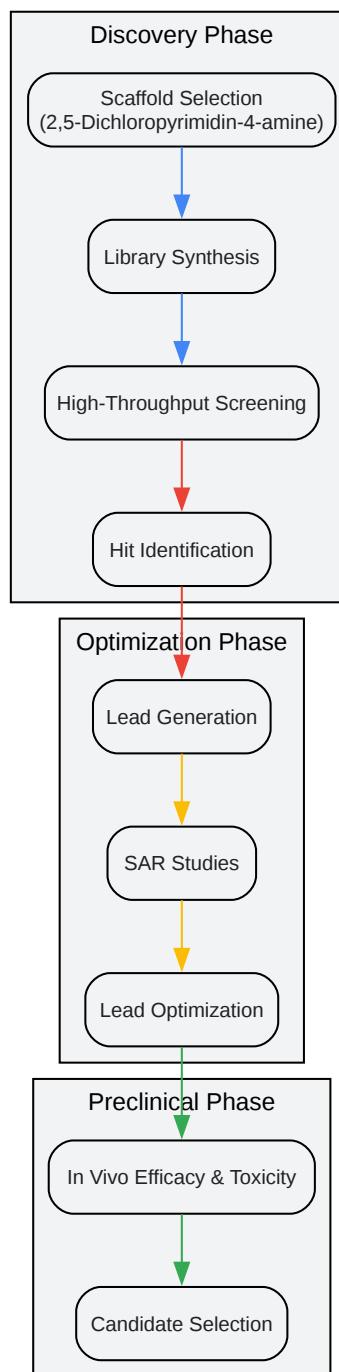
Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
- Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours. Include untreated and vehicle controls.
- MTT Addition: After the incubation period, add 10 μ L of the MTT solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing Pathways and Workflows

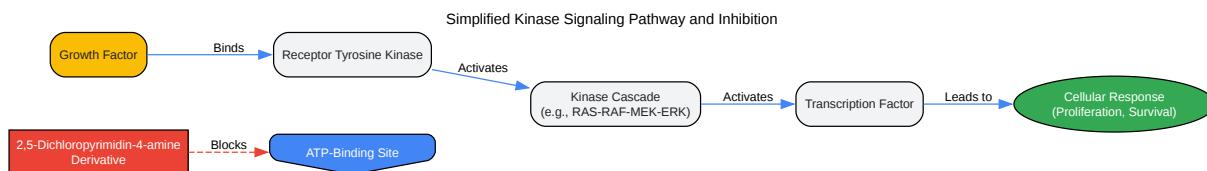
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

Drug Discovery Workflow for Kinase Inhibitors



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Caption: A typical drug discovery workflow for developing kinase inhibitors.



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Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.

Conclusion

Derivatives of **2,5-dichloropyrimidin-4-amine** represent a highly adaptable and potent class of kinase inhibitors. The structure-activity relationship studies consistently demonstrate that modifications at the C2, C4, and C5 positions of the pyrimidine ring are key to achieving high potency and selectivity. The data presented in this guide highlights the potential of this scaffold in developing targeted therapies for a range of diseases. Future research will likely focus on further optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in *in vivo* models.

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